N-(3-pyridinyl)decanamide
Description
N-(3-pyridinyl)decanamide is a pyridine-derived amide compound characterized by a decanamide group (C₁₀H₂₁CONH-) attached to the nitrogen atom of a 3-pyridinyl moiety.
Properties
Molecular Formula |
C15H24N2O |
|---|---|
Molecular Weight |
248.36 g/mol |
IUPAC Name |
N-pyridin-3-yldecanamide |
InChI |
InChI=1S/C15H24N2O/c1-2-3-4-5-6-7-8-11-15(18)17-14-10-9-12-16-13-14/h9-10,12-13H,2-8,11H2,1H3,(H,17,18) |
InChI Key |
SIZKGKMMFUCWRA-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)NC1=CN=CC=C1 |
Canonical SMILES |
CCCCCCCCCC(=O)NC1=CN=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between N-(3-pyridinyl)decanamide and related pyridine/amide derivatives:
Key Comparative Insights:
Lipophilicity and Solubility :
- The decanamide chain in this compound contributes significantly to its lipophilicity, reducing water solubility compared to shorter-chain analogs like N-(3-Hydroxypyridin-2-yl)acetamide . This property may enhance membrane permeability but limit bioavailability.
- In contrast, hydroxyl or methoxy substituents (e.g., N-Vanillyldecanamide) introduce polar groups, partially offsetting hydrophobicity .
Electronic Effects :
- Electron-withdrawing groups (e.g., bromine in N-(2-Bromopyridin-3-yl)pivalamide) increase reactivity, making such derivatives useful in synthetic chemistry as intermediates . The 3-pyridinyl group in the target compound lacks strong electron-withdrawing effects, suggesting relative stability under basic conditions.
The 3-pyridinyl group in the target compound may instead interact with nicotinic acetylcholine receptors or enzymes targeting pyridine scaffolds.
Synthetic Utility :
- Derivatives like N-(6-chloro-5-iodopyridin-2-yl)pivalamide (CAS 944401-71-2, molecular weight 382.59 g/mol) are tailored for cross-coupling reactions (e.g., Suzuki-Miyaura), whereas this compound’s lack of halogens may limit such applications.
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